molecular formula C18H20N2O5S B3003962 4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-54-9

4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B3003962
CAS No.: 922009-54-9
M. Wt: 376.43
InChI Key: ZCUWKVDVYMGWGE-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is often associated with biological activity, and a tetrahydrobenzo[f][1,4]oxazepine moiety, which can contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a suitable carbonyl compound, under acidic or basic conditions.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the tetrahydrobenzo[f][1,4]oxazepine intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Ethoxy and Methyl Substitutions: These groups can be introduced through alkylation reactions using ethyl halides and methylating agents, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[f][1,4]oxazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, compounds with sulfonamide groups are known for their antibacterial and anti-inflammatory properties. The tetrahydrobenzo[f][1,4]oxazepine moiety may also contribute to the compound’s potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: shares similarities with other sulfonamide-based compounds, such as:

Uniqueness

What sets this compound apart is the presence of the tetrahydrobenzo[f][1,4]oxazepine ring, which can impart unique chemical and biological properties not found in simpler sulfonamides. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical processes.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-24-16-7-5-14(10-12(16)2)26(22,23)20-13-4-6-17-15(11-13)18(21)19-8-9-25-17/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUWKVDVYMGWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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